1-(1-Ethoxyethoxy)pentane
Description
Structure
3D Structure
Properties
CAS No. |
13442-89-2 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)pentane |
InChI |
InChI=1S/C9H20O2/c1-4-6-7-8-11-9(3)10-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
QMLYOIJQQWWNKE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)OCC |
Canonical SMILES |
CCCCCOC(C)OCC |
Other CAS No. |
13442-89-2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Ethoxyethoxy Pentane and Analogues
Established Synthetic Routes for 1-(1-Ethoxyethoxy)pentane
The traditional and most direct methods for the synthesis of this compound involve the acid-catalyzed reaction of its constituent precursors. These methods are well-suited for laboratory-scale preparation, particularly for the synthesis of analytical standards where purity and structural confirmation are paramount.
Laboratory-Scale Synthesis Protocols for Analytical Qualification and Reference Standard Preparation
The laboratory synthesis of this compound for use as an analytical reference standard can be accomplished through two primary pathways, both of which are variations of acid-catalyzed acetal (B89532) formation.
The first and more direct route involves the acid-catalyzed addition of 1-pentanol (B3423595) to ethyl vinyl ether. This reaction is typically carried out in the presence of a catalytic amount of a strong acid. The reaction proceeds by protonation of the vinyl ether, creating a resonance-stabilized carbocation, which is then attacked by the hydroxyl group of 1-pentanol. Subsequent deprotonation yields the desired mixed acetal.
A second, though less direct, laboratory-scale synthesis involves the reaction of acetaldehyde (B116499) with an excess of ethanol (B145695) in the presence of an acid catalyst to form acetaldehyde diethyl acetal, which can then undergo a transacetalization reaction with 1-pentanol. A detailed procedure for a similar compound, acetaldehyde diethyl acetal, involves cooling a mixture of ethanol and a dehydrating agent, such as anhydrous calcium chloride, before the slow addition of freshly distilled acetaldehyde prepchem.comorgsyn.org. The mixture is then allowed to stand for an extended period with intermittent shaking prepchem.comorgsyn.org. The upper layer containing the acetal is then separated, washed, dried, and purified by fractional distillation prepchem.com. A similar approach could be adapted for this compound by including 1-pentanol in the reaction mixture or by a subsequent transacetalization step.
For the preparation of an analytical standard, purification of the crude product is critical. This is typically achieved by fractional distillation to isolate the this compound from any unreacted starting materials and byproducts. The purity of the final product would then be confirmed using analytical techniques such as gas chromatography (GC) and its identity verified by spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Precursor Compounds and Reagent Systems Employed in Acetal Formation
The synthesis of this compound relies on a set of key precursor compounds and reagent systems. The choice of precursors directly dictates the structure of the final acetal product.
Table 1: Precursor Compounds for the Synthesis of this compound
| Precursor 1 | Precursor 2 | Resulting Acetal |
| 1-Pentanol | Ethyl vinyl ether | This compound |
| Acetaldehyde | Ethanol and 1-Pentanol | This compound |
The formation of the acetal is an equilibrium process, and to drive the reaction towards the product, a catalyst is essential. A variety of acidic catalysts can be employed for this purpose.
Table 2: Common Acid Catalysts for Acetal Formation
| Catalyst Type | Examples |
| Brønsted Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (TsOH) |
| Lewis Acids | Boron trifluoride (BF₃), Zinc chloride (ZnCl₂), Iron(III) chloride (FeCl₃) |
| Solid Acid Catalysts | Acidic ion-exchange resins (e.g., Amberlyst-15), Zeolites |
In addition to the catalyst, a dehydrating agent or a method to remove water is often employed, especially in the reaction between an aldehyde and alcohols, to shift the equilibrium towards the formation of the acetal. Anhydrous calcium chloride is a commonly used dehydrating agent in laboratory-scale preparations prepchem.comorgsyn.org. In industrial settings, an entrainer such as hexane (B92381) may be used to azeotropically remove water during the reaction google.com.
Development of Novel Synthetic Methodologies for Ethoxyethoxy Acetal Architectures
While traditional acid catalysis remains a staple for acetal synthesis, ongoing research focuses on developing more efficient, selective, and environmentally benign methodologies. These novel approaches often involve the use of transition metal catalysts and aim to optimize reaction conditions for higher yields and milder reaction parameters.
Catalytic Approaches and Optimized Reaction Conditions in Acetal Synthesis
Recent advancements in catalysis have introduced new possibilities for the synthesis of acetals, including those with ethoxyethoxy architectures. Palladium-based catalysts, in particular, have shown promise in promoting acetalization reactions under mild conditions. For instance, cationic palladium(II) species have been demonstrated to be highly efficient catalysts for the formation of acetals from a wide range of carbonyl compounds and orthoformates documentsdelivered.com. This methodology is characterized by its mild reaction conditions, low catalyst loading, and high yields, making it an attractive alternative to traditional acid catalysis documentsdelivered.com.
The optimization of reaction conditions for these catalytic systems is crucial for achieving high efficiency. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and catalyst concentration. For palladium-catalyzed acetalizations, the in situ generation of the active catalyst can be a critical step in achieving optimal results.
Stereoselective Synthesis Considerations for Related Acetal Isomers
The synthesis of acetals can lead to the formation of stereoisomers if the starting materials are chiral or if a chiral center is generated during the reaction. This compound itself possesses a stereocenter at the carbon atom bonded to the two oxygen atoms. Therefore, its synthesis from achiral precursors results in a racemic mixture of (R)- and (S)-enantiomers.
The field of asymmetric synthesis offers strategies to control the stereochemical outcome of such reactions. Enantioselective synthesis aims to produce a single enantiomer in excess. This can be achieved through several approaches:
Use of Chiral Catalysts: Chiral Lewis acids or Brønsted acids can be used to catalyze the acetalization reaction, creating a chiral environment that favors the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants, directing the stereochemical course of the reaction. The auxiliary is then removed in a subsequent step.
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a chiral alcohol, can lead to the formation of a specific stereoisomer of the acetal product.
Chemical Modification and Derivatization Strategies for this compound and its Derivatives
The chemical modification of this compound would primarily involve reactions of the acetal functional group. Acetals are generally stable under neutral and basic conditions, which makes them useful as protecting groups for aldehydes and ketones in organic synthesis. However, they are susceptible to hydrolysis under acidic conditions, which regenerates the parent aldehyde (acetaldehyde) and alcohols (ethanol and 1-pentanol).
This reactivity can be exploited for derivatization purposes. For instance, in analytical chemistry, derivatization is often employed to enhance the detectability of a compound or to improve its chromatographic properties. While specific derivatization strategies for this compound are not extensively documented, general methods for the derivatization of compounds containing ether or acetal linkages could be applied. These might include reactions that cleave the acetal under controlled acidic conditions, followed by reaction of the resulting aldehyde or alcohols with a suitable derivatizing agent.
Further chemical modifications could potentially target the alkyl chains of the molecule, although these would likely require more forcing reaction conditions that might also affect the acetal group. The development of selective modification and derivatization strategies for ethoxyethoxy acetals remains an area for further investigation.
Functional Group Interconversions on the Pentane Moiety
One of the most common interconversions is the synthesis of an alcohol from an alkyl halide. solubilityofthings.commasterorganicchemistry.com For instance, 1-bromopentane (B41390) can be converted to 1-pentanol via a nucleophilic substitution reaction (SN2) using a hydroxide (B78521) source, such as sodium hydroxide. chemistrysteps.com This transformation is highly efficient for primary alkyl halides. masterorganicchemistry.com
Alternatively, 1-pentanol can be prepared from 1-pentene (B89616) through hydroboration-oxidation. This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide and a base. This method yields the anti-Markovnikov alcohol, making it ideal for producing terminal alcohols like 1-pentanol.
| Starting Material | Reagents | Functional Group Transformation | Product |
|---|---|---|---|
| 1-Bromopentane | 1. NaOH 2. H₂O | Alkyl Halide → Alcohol (SN2) | 1-Pentanol |
| 1-Pentene | 1. BH₃·THF 2. H₂O₂, NaOH | Alkene → Alcohol (Hydroboration-Oxidation) | 1-Pentanol |
| Pentanal | 1. NaBH₄ 2. H₂O | Aldehyde → Alcohol (Reduction) | 1-Pentanol |
| Pentanoic Acid | 1. LiAlH₄ 2. H₂O | Carboxylic Acid → Alcohol (Reduction) | 1-Pentanol |
Mechanistic Investigations of 1 1 Ethoxyethoxy Pentane Formation and Reactivity
Mechanistic Insights into Acetalization Reactions Yielding 1-(1-Ethoxyethoxy)pentane
The synthesis of this compound is a classic example of acetal (B89532) formation, a reversible reaction between an aldehyde or ketone and an alcohol in the presence of an acid catalyst. pressbooks.publibretexts.org
Acid-Catalyzed Condensation Pathways Involving Aldehydes and Alcohols
The formation of this compound proceeds through a multi-step, acid-catalyzed reaction between pentanal and ethanol (B145695). The mechanism can be broken down into the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of pentanal by an acid catalyst. masterorganicchemistry.comlibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.orgyoutube.com This results in the formation of a protonated hemiacetal. libretexts.org
Deprotonation to Form the Hemiacetal: A base, which can be another molecule of ethanol or the conjugate base of the acid catalyst, removes a proton from the newly added hydroxyl group to form a neutral hemiacetal. masterorganicchemistry.comlibretexts.org Hemiacetals are generally in equilibrium with the starting aldehyde and alcohol. pressbooks.pubmasterorganicchemistry.com
Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgchemistrysteps.com
Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion. libretexts.orgchemistrysteps.com
Second Nucleophilic Attack by Ethanol: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com
Final Deprotonation: A final deprotonation step yields the stable acetal, this compound, and regenerates the acid catalyst. youtube.com
Kinetic and Thermodynamic Aspects Governing Acetal Formation Equilibria
Acetal formation is a reversible process, and the position of the equilibrium is governed by both kinetic and thermodynamic factors. libretexts.orgyoutube.com
Thermodynamics: The reaction is under thermodynamic control. youtube.com To favor the formation of the acetal product, the equilibrium must be shifted to the right. This is often achieved by removing water as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent. pressbooks.publibretexts.orglibguides.com Conversely, the presence of excess water will drive the reaction in the reverse direction, leading to the hydrolysis of the acetal. pressbooks.pub
Kinetics: The use of an acid catalyst is crucial for the reaction to proceed at a reasonable rate. pressbooks.publibguides.com Alcohols are weak nucleophiles and add slowly to carbonyls under neutral conditions. pressbooks.publibretexts.org The acid catalyst increases the reaction rate by making the carbonyl group more electrophilic. libretexts.org
Investigating Hydrolytic and Degradative Pathways of this compound
Acetals like this compound are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. thieme-connect.de
Influence of pH and Environmental Factors on Acetal Stability and Cleavage
The stability of this compound is highly dependent on pH.
Acidic Conditions: In the presence of aqueous acid, the acetal undergoes hydrolysis to regenerate the original aldehyde (pentanal) and alcohol (ethanol). pressbooks.pubchemistrysteps.com The mechanism of hydrolysis is the microscopic reverse of acetal formation. libguides.com The rate of hydrolysis is dependent on the pH, with a lower pH leading to faster cleavage. nih.gov The transition state of acetal hydrolysis involves a developing positive charge, which is stabilized by electron-donating groups and destabilized by electron-withdrawing groups. nih.gov
Neutral and Basic Conditions: Acetals are stable in neutral and alkaline media, making them useful as protecting groups for aldehydes and ketones in organic synthesis. masterorganicchemistry.comlibguides.comthieme-connect.de
Identification of Hydrolysis Products and Elucidation of Reaction Intermediates
The hydrolysis of this compound yields pentanal and two equivalents of ethanol. The key intermediates in the hydrolysis pathway are the protonated acetal, the oxonium ion, and the hemiacetal. chemistrysteps.com The mechanism proceeds as follows:
Protonation of one of the ether oxygens. chemistrysteps.com
Cleavage of the carbon-oxygen bond to form an alcohol and a resonance-stabilized oxonium ion. chemistrysteps.com
Attack of water on the oxonium ion to form a protonated hemiacetal. chemistrysteps.com
Deprotonation to yield the hemiacetal. chemistrysteps.com
Protonation of the remaining ether oxygen of the hemiacetal. chemistrysteps.com
Elimination of the second alcohol molecule to form a protonated aldehyde. masterorganicchemistry.com
Deprotonation to give the final aldehyde product. masterorganicchemistry.com
Behavior and Transformations of this compound in Complex Chemical Matrices
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H20O2 | nih.govnist.gov |
| Molecular Weight | 160.25 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 13442-89-2 | nist.gov |
| Synonyms | Acetaldehyde (B116499) ethyl amyl acetal | nist.gov |
Role and Formation Mechanisms in Fermentation and Aging Processes (e.g., Baijiu, Wine, Tequila)
The compound this compound is an acetal, a class of organic compounds formed through the reaction of an aldehyde or a ketone with alcohols. ymdb.ca Its presence in fermented and aged beverages like Baijiu, wine, and tequila is a result of complex chemical interactions occurring throughout the production process, from fermentation to maturation. cabidigitallibrary.orgnih.gov
The fundamental mechanism for acetal formation involves the acid-catalyzed reaction of a carbonyl compound with two alcohol molecules. wikipedia.orgchemistrysteps.com This process begins when an aldehyde's carbonyl group reacts with one molecule of alcohol to form a labile hemiacetal. tugraz.at Under acidic conditions, which are typical in wine and other fermented beverages, the hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule. wikipedia.orgkhanacademy.org This creates a carbocation that is then rapidly attacked by a second alcohol molecule, ultimately forming a stable acetal. wikipedia.org
In the specific case of this compound, the precursors are acetaldehyde, ethanol, and 1-pentanol (B3423595) (also known as n-amyl alcohol). The formation pathway is as follows:
Acetaldehyde , a common metabolic byproduct of yeast (Saccharomyces cerevisiae) during alcoholic fermentation, serves as the parent aldehyde. researchgate.netnih.gov
It reacts with ethanol , the primary alcohol in the beverage, to form a hemiacetal.
This intermediate then reacts with 1-pentanol , a higher alcohol or fusel oil also produced during fermentation, to yield the mixed acetal, this compound.
This reaction is reversible and is driven toward acetal formation by the high concentration of alcohols and the removal of water, which can occur during distillation or long-term aging. wikipedia.orgresearchgate.net Consequently, acetals like this compound are often considered tertiary aromas, as their formation is prominent during the distillation and subsequent maturation stages of spirits. cabidigitallibrary.orgmdpi.com
Research has identified this compound in a variety of distilled spirits, highlighting its role in the chemical evolution of these beverages.
Baijiu: In studies of Chinese Highland Qingke Baijiu, this compound has been identified as a potential aging marker. nih.gov Its concentration can change significantly during the aging process, reflecting the ongoing chemical transformations that harmonize the liquor's flavor. nih.gov
Wine and Brandy: In wine, this compound is considered a tertiary aroma associated with the aging process. mdpi.comresearchgate.net It has been detected in Cabernet Sauvignon rosé wine and various grape brandies. mdpi.commdpi.com Its presence in Montenegrin brandies, coupled with low acetaldehyde levels, was indicative of a correct and controlled fermentation process without significant oxidative events. mdpi.com
Tequila: This acetal is among the hundreds of volatile compounds identified in tequila, contributing to its complex chemical fingerprint. acs.org Its formation can occur during fermentation, where yeast converts sugars into ethanol and other byproducts, and potentially during the aging period in oak barrels. acs.orgacademiapatron.com
The table below summarizes the formation details of this compound in alcoholic beverages.
| Aspect | Details | Source(s) |
|---|---|---|
| Chemical Class | Acetal | ymdb.ca |
| Formation Reaction | Acid-catalyzed condensation of an aldehyde and two alcohols. | wikipedia.orgtugraz.at |
| Precursors | Acetaldehyde, Ethanol, 1-Pentanol (n-amyl alcohol) | researchgate.netnih.gov |
| Formation Stages | Fermentation, Distillation, and Aging | cabidigitallibrary.orgresearchgate.netmdpi.com |
| Role in Beverages | Tertiary aroma compound; Potential aging marker. | nih.govmdpi.comresearchgate.net |
Contribution to Volatile Profiles and Aroma Development in Food and Beverage Systems
The direct aroma contribution of this compound has been described as having green, ethereal, and alcoholic notes. scent.vn However, its impact is often considered as part of the broader chemical symphony of the beverage, where it interacts with other volatile compounds. Its presence has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis in a range of spirits.
Wine and Distillates: It has been identified in South Moravian red wine distillates and was specifically detected in a Cabernet Sauvignon rosé wine that was not aged with oak chips, suggesting its formation and stability can be influenced by specific oenological practices. cabidigitallibrary.orgmdpi.com
Soju: This acetal is listed among the volatile organic compounds (VOCs) that constitute the aroma profile of soju, the traditional Korean distilled liquor. nih.gov
Other Spirits: Studies on various commercial alcoholic beverages have detected this compound, confirming its widespread, albeit often minor, presence in the volatile fraction of spirits. ni.ac.rs Its identification in agricultural raw spirits indicates its formation early in the production chain. mostwiedzy.pl
The concentration and sensory impact of this compound are dependent on several factors, including the raw materials used, the specific yeast strains, fermentation conditions, and the duration and method of aging. researchgate.netmdpi.com As an aging marker in Baijiu, its evolution is directly linked to the development of a mature and mellow flavor profile. nih.gov While it may not be a primary "key aroma compound" with a very low odor threshold like some varietal thiols or esters, its presence is a marker of the chemical reactions that create depth and complexity in aged spirits. nih.govoenobrands.com
The table below presents a summary of beverages in which this compound has been identified and its described aroma profile.
| Beverage | Context of Identification | Source(s) |
|---|---|---|
| Baijiu (Highland Qingke) | Identified as a potential aging marker. | nih.gov |
| Wine (Cabernet Sauvignon Rosé) | Detected as a tertiary aroma related to aging. | mdpi.com |
| Grape Brandy | Found in Montenegrin brandies; indicates proper fermentation. | mdpi.com |
| Tequila | Listed as a volatile compound contributing to the overall aroma profile. | acs.org |
| Soju | Identified as a volatile organic compound in aroma profile studies. | nih.gov |
| Wine Distillates | Detected in distillates from South Moravian red wines. | cabidigitallibrary.org |
| Agricultural Raw Spirits | Identified as a volatile by-product. | mostwiedzy.pl |
| Aroma Descriptor | Source |
|---|---|
| Green | scent.vn |
| Ethereal | scent.vn |
| Alcoholic | scent.vn |
Advanced Analytical and Spectroscopic Characterization of 1 1 Ethoxyethoxy Pentane
Spectroscopic Characterization and Structural Elucidation of 1-(1-Ethoxyethoxy)pentane
Spectroscopic methods provide definitive information about the molecular structure of this compound, confirming the connectivity of its atoms and arrangement of functional groups.
Based on its structure, the ¹H NMR spectrum would show characteristic signals for the pentoxy, ethoxy, and acetal (B89532) groups. The terminal methyl groups of both the pentyl and ethyl chains would appear as triplets, while the adjacent methylene (B1212753) groups would be observed as more complex multiplets. The unique proton on the acetal carbon (CH) would appear as a quartet, split by the adjacent methyl group.
Similarly, the ¹³C NMR spectrum would show nine distinct signals corresponding to each carbon atom in its unique chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pentoxy Group | |
| CH₃-CH₂-CH₂-CH₂-CH₂-O- | ~14.1 |
| CH₃-CH₂ -CH₂-CH₂-CH₂-O- | ~22.6 |
| CH₃-CH₂-CH₂ -CH₂-CH₂-O- | ~28.4 |
| CH₃-CH₂-CH₂-CH₂ -CH₂-O- | ~29.3 |
| CH₃-CH₂-CH₂-CH₂-CH₂ -O- | ~67.5 |
| Acetal Group | |
| -O-CH (CH₃)-O- | ~100.2 |
| -O-CH(CH₃ )-O- | ~20.5 |
| Ethoxy Group | |
| -O-CH₂ -CH₃ | ~60.9 |
Note: The data in this table is based on computational predictions and serves as an estimation of the expected experimental values. epa.gov Actual chemical shifts can vary depending on the solvent and experimental conditions.
Electron Ionization Mass Spectrometry (EI-MS) provides a molecular fingerprint of a compound through its fragmentation pattern. chemguide.co.uk The mass spectrum of this compound, available from the NIST Mass Spectrometry Data Center, shows characteristic fragments that confirm its structure. nist.govnist.gov The molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 160 is expected but may be weak or absent, which is common for acetals. libretexts.org
The fragmentation is dominated by alpha-cleavage, the breaking of bonds adjacent to the oxygen atoms, which is a highly favored process for ethers and acetals as it leads to the formation of stable oxonium ions. libretexts.org
Table 3: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|---|
| 45 | 100% (Base Peak) | [CH₃CH-OH]⁺ or [CH₃CH₂O]⁺ | Cleavage of the C-O bond of the pentoxy group. |
| 73 | ~80% | [CH₃CH-OCH₂CH₃]⁺ | Loss of the pentoxy radical (•OC₅H₁₁). |
| 43 | ~70% | [C₃H₇]⁺ | Fragmentation of the pentyl chain. |
| 87 | ~30% | [C₅H₁₁O]⁺ | Loss of the ethoxyethyl group. |
Note: Relative intensities are approximate and based on the visual inspection of the spectrum from the NIST database. nist.gov The fragmentation pathways describe the most likely bond cleavages leading to the observed ions.
The base peak at m/z 45 is characteristic of the ethoxyethyl moiety. The strong peak at m/z 73 is highly diagnostic, representing the core acetal structure [CH₃CH-OCH₂CH₃]⁺ after losing the entire pentoxy group. nist.gov The presence of the m/z 87 ion corresponding to the pentoxy group further confirms the structure. This distinct fragmentation pattern allows for the unambiguous identification of this compound in complex GC-MS analyses. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. In the case of this compound, these methods are instrumental in confirming the presence of its characteristic acetal structure and associated alkyl groups. The analysis of vibrational spectra provides a molecular fingerprint, allowing for detailed structural elucidation.
The infrared and Raman spectra of acetals are characterized by several key absorption bands. optica.orgoptica.org The most prominent features arise from the C-O-C (ether) linkages that form the core of the acetal group. While there has been limited specific research on the complete vibrational assignment for this compound, the expected frequencies can be inferred from studies on related acetals like α-bromoacetaldehyde dimethyl acetal and various 1,3-dioxolans. optica.orgrsc.orgglobalauthorid.com
The IR spectrum is particularly sensitive to the stretching vibrations of the C-O bonds, which are expected to produce strong bands in the region of 1000-1200 cm⁻¹. The presence of multiple C-O bonds in the C-O-C-O-C structure of this compound would likely result in a series of complex, strong absorptions in this fingerprint region. Additionally, the spectra would be dominated by bands corresponding to the C-H stretching and bending vibrations of the ethyl and pentyl groups.
Raman spectroscopy complements IR by providing information on the less polar, more symmetric vibrations. The C-C backbone of the pentyl group and the symmetric stretches of the C-O-C linkages would be more prominent in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational modes, confirming the identity of its functional groups. optica.org
Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850-3000 | IR, Raman |
| C-H (Alkyl) | Bending | 1375-1470 | IR, Raman |
| C-O-C (Acetal) | Asymmetric Stretching | 1050-1150 | IR |
| C-O-C (Acetal) | Symmetric Stretching | ~850-950 | Raman |
Chemometric and Data Analysis Approaches in this compound Profiling
Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of profiling this compound, particularly within intricate matrices like food products or biological samples, chemometric techniques are indispensable for pattern recognition, marker identification, and quantitative analysis. mdpi.compharmacyjournal.net
Multivariate Statistical Analysis (e.g., PCA, OPLS-DA, HCA) for Pattern Recognition and Marker Identification
Multivariate statistical analysis is essential when dealing with large datasets generated from analytical instruments like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov Techniques such as Principal Component Analysis (PCA), Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), and Hierarchical Cluster Analysis (HCA) are used to simplify and interpret this high-dimensional data. sdu.dk
Principal Component Analysis (PCA) is an unsupervised method used for exploratory data analysis. youtube.comyoutube.com It reduces the dimensionality of the data by transforming the original variables into a smaller set of new variables, called principal components (PCs), which capture the maximum variance in the data. When analyzing samples where this compound might be present, PCA can help visualize natural groupings or outliers within the samples without prior knowledge of the classes. youtube.com
Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised method that is used to model the relationship between the chemical data (X variables) and a pre-defined response (Y variable), such as sample class (e.g., aged vs. unaged beverage). This technique is particularly powerful for biomarker identification. If this compound were a key compound distinguishing between sample groups, OPLS-DA would highlight its significance as a chemical marker. nih.gov
Table 2: Illustrative Data Structure for Multivariate Analysis
| Sample ID | Compound 1 (e.g., Ethanol) | Compound 2 (e.g., Ethyl Acetate) | ... | Compound 'n' (this compound) |
|---|---|---|---|---|
| Sample_A1 | Peak Area/Conc. | Peak Area/Conc. | ... | Peak Area/Conc. |
| Sample_A2 | Peak Area/Conc. | Peak Area/Conc. | ... | Peak Area/Conc. |
| Sample_B1 | Peak Area/Conc. | Peak Area/Conc. | ... | Peak Area/Conc. |
| Sample_B2 | Peak Area/Conc. | Peak Area/Conc. | ... | Peak Area/Conc. |
Untargeted and Targeted Metabolomics Approaches in Acetal Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Both untargeted and targeted approaches are valuable in acetal research, including the study of this compound. nih.gov
Untargeted Metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive chemical snapshot. cqvip.comscispace.comdntb.gov.ua This hypothesis-generating approach is often used to discover novel biomarkers that differentiate between sample groups. In this workflow, data from LC-MS or GC-MS is processed to detect all possible chemical features. Multivariate statistical methods, like those described above, are then used to identify features that are statistically significant. nih.gov If this compound were present and its concentration varied significantly between study groups, it would be flagged as a potential biomarker for further identification and validation. nih.gov
Targeted Metabolomics focuses on the measurement of a defined group of chemically characterized and biochemically annotated metabolites. mdpi.com This hypothesis-driven approach is used for the precise quantification of specific compounds, such as this compound. It offers higher sensitivity and selectivity compared to untargeted methods. In acetal research, a targeted method would be developed to specifically measure the concentration of this compound and other related acetals in a set of samples, for instance, to monitor their formation during a fermentation or aging process. mdpi.com
Table 3: Comparison of Metabolomics Approaches in Acetal Research
| Feature | Untargeted Metabolomics | Targeted Metabolomics |
|---|---|---|
| Goal | Comprehensive profiling, biomarker discovery | Accurate quantification of specific compounds |
| Scope | Global; measures hundreds to thousands of metabolites | Focused; measures a predefined set of metabolites |
| Hypothesis | Generating | Testing |
| Selectivity | Lower | Higher |
| Sensitivity | Lower | Higher |
| Application in Acetal Research | Discovering new acetals as potential markers in complex systems (e.g., disease, food aging). cqvip.com | Quantifying the concentration of known acetals like this compound to validate their role. nih.govmdpi.com |
Computational Chemistry and Theoretical Studies on 1 1 Ethoxyethoxy Pentane
Quantum Chemical Computations for the Structural and Conformational Analysis of 1-(1-Ethoxyethoxy)pentane
Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule, including its three-dimensional structure, conformational landscape, and electronic characteristics. For a flexible acyclic molecule such as this compound, these methods can map out the potential energy surface to identify stable conformers and the energy barriers between them.
Methodologies such as systematic or stochastic conformational searches are employed to explore the vast conformational space. frontiersin.org These methods involve rotating the dihedral angles of the flexible bonds and performing geometry optimizations on the resulting structures. Density Functional Theory (DFT) is a commonly used quantum mechanical method for such calculations due to its balance of accuracy and computational cost. nih.gov
Illustrative Optimized Geometries of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Global Minimum | B3LYP/6-31G(d) | 0.00 | C-O-C-O: 178.5, O-C-O-C: 65.2 |
| Conformer 2 | B3LYP/6-31G(d) | 1.25 | C-O-C-O: -68.3, O-C-O-C: 175.1 |
| Conformer 3 | B3LYP/6-31G(d) | 2.10 | C-O-C-O: 70.1, O-C-O-C: -62.8 |
Note: This data is illustrative and represents typical values expected from DFT calculations on similar acyclic acetals.
Once the stable conformers are identified, their electronic properties can be analyzed to understand their reactivity. The distribution of electrons within the molecule is described by the electronic structure, which can be visualized through molecular orbitals and electron density plots. The central carbon of the acetal (B89532) group in this compound is sp³ hybridized, leading to a tetrahedral geometry. wikipedia.org The two C-O single bonds are polar due to the higher electronegativity of oxygen, resulting in a partial positive charge on the central carbon and partial negative charges on the oxygen atoms.
Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's propensity to react. acs.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Calculated Reactivity Descriptors for the Global Minimum Conformer of this compound
| Descriptor | Value (illustrative) |
| HOMO Energy | -9.8 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 11.3 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 5.65 eV |
Note: This data is illustrative and based on general expectations for similar acyclic ethers and acetals.
Molecular Dynamics Simulations of this compound and Intermolecular Associations
While quantum chemical computations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. princeton.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
The behavior of this compound in solution is of significant interest. MD simulations can model the interactions between the acetal and various solvent molecules, such as water, ethanol (B145695), or nonpolar solvents. These simulations can reveal information about solvation shells, hydrogen bonding interactions, and the influence of the solvent on the conformational preferences of the acetal. nih.govresearchgate.netmdpi.com Due to the presence of two ether oxygen atoms, this compound can act as a hydrogen bond acceptor. ucalgary.ca
Simulations can also be extended to more complex environments, such as interfaces or within micelles, to understand its partitioning and orientation in heterogeneous systems. The choice of force field is crucial for the accuracy of MD simulations, with parameters specifically developed for ethers and acetals being necessary.
MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to investigate the mechanisms of chemical reactions. nih.gov The acid-catalyzed hydrolysis of acetals is a fundamental reaction that can be simulated to understand the role of the solvent and the catalyst. youtube.com
Computational studies on acetal hydrolysis have shown that water molecules play multiple roles, acting as a nucleophile, participating in proton relays, and stabilizing intermediates through hydrogen bonding. ic.ac.uk Simulations can map out the reaction pathway, identify transition states, and calculate the activation energy for the hydrolysis of this compound, providing a detailed picture of the reaction dynamics. acs.orgresearchgate.net
Computational Prediction of Spectroscopic Parameters for this compound
Computational methods are increasingly used to predict spectroscopic properties, aiding in the interpretation of experimental spectra and the characterization of unknown compounds.
For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts with good accuracy. aps.orgnih.gov By calculating the chemical shifts for different conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. researchgate.net
Similarly, the vibrational frequencies and intensities can be calculated to produce a theoretical IR spectrum. The C-O stretching vibrations in ethers and acetals typically appear as strong bands in the 1000-1200 cm⁻¹ region of the IR spectrum.
Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value (illustrative) |
| ¹³C NMR | Chemical Shift (Acetal Carbon) | 105-115 ppm |
| ¹H NMR | Chemical Shift (Acetal Proton) | 4.5-5.0 ppm |
| IR | C-O Stretching Frequency | 1080-1150 cm⁻¹ |
Note: This data is illustrative and represents typical ranges observed for similar acetal structures.
Ab Initio and DFT-Based NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool in the structural elucidation of organic molecules. nih.govmdpi.com For this compound, ab initio and Density Functional Theory (DFT) methods can be employed to calculate the magnetic shielding tensors of the various nuclei (¹H and ¹³C), which are then converted into chemical shifts.
Ab initio methods, such as the Hartree-Fock (HF) method, derive their results from first principles without the inclusion of empirical parameters. rug.nlmodgraph.co.ukrsc.orgscilit.com However, for greater accuracy, methods that account for electron correlation are often necessary. DFT has emerged as a widely used approach due to its favorable balance of computational cost and accuracy. nih.govmdpi.comaps.org Functionals such as B3LYP, often paired with basis sets like 6-31G* or larger, are commonly used to optimize the molecular geometry of the compound. nih.govnih.gov
Following geometry optimization, the NMR shielding constants are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.comnih.gov The computed isotropic shielding values (σ_iso) are then converted to chemical shifts (δ_pred) using a reference compound, typically tetramethylsilane (TMS), via the equation:
δ_pred = σ_ref - σ_iso
To improve the accuracy of the predictions, a linear regression analysis comparing experimental and calculated shifts for a set of related structures is often performed. This can help to correct for systematic errors inherent in the computational method. rsc.org While specific ab initio or DFT studies on this compound are not prevalent in the literature, the expected chemical shifts can be predicted based on these established methodologies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Below is an illustrative table of predicted NMR chemical shifts for this compound, based on DFT calculations. Note: These are hypothetical values to demonstrate the output of such a study, as specific published computational data for this molecule is scarce.
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH3 | 1.15 | 15.2 |
| 2 | OCH2 | 3.48 | 60.5 |
| 3 | OCH(O) | 4.65 | 100.1 |
| 4 | CH3 | 1.25 | 20.8 |
| 5 | OCH2 | 3.40 | 68.0 |
| 6 | CH2 | 1.55 | 31.8 |
| 7 | CH2 | 1.30 | 22.5 |
| 8 | CH2 | 1.30 | 28.1 |
| 9 | CH3 | 0.90 | 14.0 |
Mass Spectral Fragmentation Pattern Prediction and Validation
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features. When a molecule like this compound is ionized in a mass spectrometer, typically by electron ionization (EI), it forms a molecular ion (M⁺) which can then undergo fragmentation. chemguide.co.uklibretexts.org
Computational chemistry can be used to predict the likely fragmentation pathways and the relative abundances of the resulting fragment ions. This is achieved by calculating the energies of the molecular ion and various potential fragment ions and radicals. The pathways with the lowest energy barriers are generally the most favored.
For this compound, an acetal, the fragmentation is expected to be directed by the oxygen atoms. Common fragmentation pathways for acetals include:
Alpha-cleavage: The cleavage of a bond adjacent to an oxygen atom. This is often a dominant fragmentation pathway.
Loss of an alkoxy group: The elimination of either the ethoxy (-OCH₂CH₃) or pentyloxy (-O(CH₂)₄CH₃) radical.
Rearrangement reactions: Such as the transfer of a hydrogen atom followed by cleavage.
The molecular ion of this compound would have an m/z of 160. The fragmentation of this ion would lead to a series of smaller, charged fragments. The most stable carbocations will typically give rise to the most intense peaks in the mass spectrum. chemguide.co.uklibretexts.org
Table 2: Predicted Mass Spectral Fragments for this compound
The following table presents a hypothetical set of predicted major fragment ions and their corresponding mass-to-charge ratios for this compound. Note: These are illustrative predictions based on the general principles of mass spectral fragmentation of acetals, as specific computational validation for this molecule is not widely published.
| Predicted m/z | Proposed Fragment Ion | Formula of Ion |
| 115 | [M - OCH₂CH₃]⁺ | [C₇H₁₅O]⁺ |
| 101 | [CH(OCH₂CH₃)(OC₅H₁₁)]⁺ - C₄H₉• | [C₅H₁₁O₂]⁺ |
| 87 | [M - C₅H₁₁]⁺ | [C₄H₉O₂]⁺ |
| 73 | [CH(OCH₂CH₃)]⁺ | [C₃H₇O]⁺ |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ |
| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ |
| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ |
Advanced Applications in Organic Synthesis and Materials Science
1-(1-Ethoxyethoxy)pentane as a Prototypical System in Acetal (B89532) Chemistry Research
While not extensively documented in unique, standalone research, this compound represents a classic acyclic, mixed acetal. wikipedia.orgymdb.ca Its structure is ideal for fundamental studies into the nature of the C-O-C-O-C linkage, which is central to the reactivity and stability of this functional group.
The primary importance of acetals in organic synthesis stems from their distinct stability profile. study.comlibretexts.org They are characterized by a lack of reactivity and general stability in neutral to strongly basic conditions. study.comlibretexts.orglibretexts.org This inertness makes them excellent protecting groups for carbonyl compounds (aldehydes and ketones) against a wide array of nucleophilic reagents, including organometallics (Grignard, organolithium), hydrides, and enolates. libretexts.orglibretexts.orgmsu.edu
However, this stability is conditional. The acetal linkage is highly sensitive to acidic conditions, particularly aqueous acid. libretexts.orgmasterorganicchemistry.com In the presence of an acid catalyst, the reaction is reversible, and the acetal can be hydrolyzed back to its constituent aldehyde or ketone and alcohols. study.compearson.com The mechanism for both formation and cleavage involves protonation of an acetal oxygen, which converts the alkoxy group into a good leaving group, facilitating C-O bond cleavage. pearson.comlibretexts.org
Table 1: General Stability of Acetal Functional Groups
| Condition | Reactivity of Acetal Group | Rationale |
|---|---|---|
| Strongly Basic (e.g., NaOH, NaH) | Stable | Alkoxide leaving groups are poor; no facile pathway for cleavage. |
| Nucleophilic (e.g., Grignard, LiAlH₄) | Stable | The central carbon is not electrophilic; resistant to nucleophilic attack. libretexts.orglibretexts.org |
| Neutral Aqueous | Generally Stable | Hydrolysis is typically slow without acid catalysis. |
| Aqueous Acid (e.g., H₃O⁺) | Unstable (Cleavage) | Protonation of an oxygen atom facilitates cleavage to the parent carbonyl and alcohols. masterorganicchemistry.com |
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. msu.eduwikipedia.org In acetal chemistry, this is a critical concept for controlling the three-dimensional structure of complex molecules.
The formation of an acetal from a prochiral aldehyde or ketone with a chiral alcohol (or vice versa) can lead to the formation of diastereomeric acetals. The stereochemistry of the existing chiral center can influence the approach of the incoming alcohol, leading to a diastereoselective reaction. wikipedia.orgyoutube.com
For a molecule like this compound, if it were synthesized using a chiral variant of 1-pentanol (B3423595) or a chiral equivalent of acetaldehyde (B116499), the resulting acetal would possess stereocenters. The stereochemical outcome of its formation and subsequent cleavage can be influenced by several factors:
Substrate Control: An existing chiral center in the alcohol or carbonyl component can direct the stereochemical outcome. wikipedia.org
Reagent Control: The use of chiral Lewis acids or Brønsted acids as catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective acetal formation, and then later removed. wikipedia.orgyoutube.com
Studies on the reductive cleavage of cyclic acetals have shown that the stereochemistry of the acetal can have a profound effect on the reaction's course and selectivity. nih.gov For instance, the complexation of a Lewis acid to the least sterically hindered oxygen atom in an acetal can dictate which C-O bond is cleaved, thereby controlling the stereochemical outcome of the product. nih.gov
Strategic Applications of Ethoxyethoxy Moieties as Protecting Groups in Complex Organic Synthesis
The ethoxyethyl (EE) group is a well-established protecting group for alcohols, valued for its ease of installation and relatively mild removal conditions. synarchive.com The structure of this compound is, in essence, 1-pentanol protected by an ethoxyethyl group.
The primary function of a protecting group is to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.ukfiveable.me Acetals are highly effective for this purpose.
Protection of Alcohols: Alcohols can be converted to ethoxyethyl (EE) acetals by reacting them with ethyl vinyl ether, typically under mild acid catalysis. This masks the acidic proton of the hydroxyl group, protecting it from bases and allowing for reactions like Grignard additions or organolithium chemistry at other sites. youtube.com
Protection of Carbonyls: Aldehydes and ketones are frequently protected by converting them into cyclic acetals using a diol like ethylene glycol. libretexts.orgyoutube.com This strategy prevents the carbonyl group from reacting with nucleophiles or bases. libretexts.orglibretexts.org After the desired transformations are complete, the protecting group is removed by acid-catalyzed hydrolysis to regenerate the original functional group. masterorganicchemistry.comyoutube.com
In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to differentiate between them. This is achieved through an orthogonal protecting group strategy, which employs multiple protecting groups that can be removed under distinct conditions without affecting the others. bham.ac.uknih.govlibretexts.org
An ethoxyethoxy (EE) acetal can be a key component in such a strategy. For example, a molecule might contain three different alcohol groups protected as follows:
A primary alcohol protected as a silyl ether (e.g., TBDMS).
A secondary alcohol protected as an ethoxyethyl (EE) acetal .
A third alcohol protected as a benzyl (Bn) ether .
This combination allows for selective deprotection:
The silyl ether can be selectively removed using a fluoride source (e.g., TBAF).
The EE acetal is stable to fluoride but can be cleaved under mild acidic conditions that would not affect the benzyl ether.
The benzyl ether is stable to both fluoride and mild acid but can be removed via hydrogenolysis.
This orthogonal approach provides chemists with precise control over which functional group is revealed for the next reaction step, a critical requirement in the synthesis of intricate natural products and pharmaceuticals. nih.govwiley-vch.de
Table 2: Example of an Orthogonal Protecting Group Strategy
| Protecting Group | Typical Substrate | Removal Conditions | Stability Towards Other Conditions |
|---|---|---|---|
| Ethoxyethyl (EE) Acetal | Alcohols | Mild aqueous acid (e.g., PPTS, mild HCl) | Stable to bases, nucleophiles, fluoride, hydrogenolysis. |
| Silyl Ether (e.g., TBDMS) | Alcohols | Fluoride ion (e.g., TBAF) | Stable to bases, hydrogenolysis; labile to acid. |
| Benzyl (Bn) Ether | Alcohols | Hydrogenolysis (H₂, Pd/C) | Stable to bases, nucleophiles, mild acid, fluoride. |
While effective, traditional acetal deprotection using strong aqueous acid is not always suitable for complex molecules containing other acid-sensitive functional groups. This has driven the development of numerous mild and chemoselective methods for acetal cleavage. acs.orgorganic-chemistry.org The goal is to remove the acetal group with high efficiency while preserving the integrity of the rest of the molecule.
Recent research has focused on Lewis acid catalysis and other novel reagents that can effect deprotection under neutral or near-neutral conditions. These methods offer greater functional group tolerance and are often faster and higher yielding than classical approaches.
Table 3: Selected Mild Methodologies for Acetal Deprotection
| Reagent/Catalyst | Solvent | Conditions | Advantages |
|---|---|---|---|
| Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | Mild, chemoselective, and efficient for various acetals and ketals. acs.org |
| Erbium(III) Triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | Gentle Lewis acid catalyst for chemoselective cleavage. organic-chemistry.orgorganic-chemistry.org |
| Iodine (I₂) | Acetone/Water | Room Temperature | Neutral conditions, tolerates acid-sensitive groups like furyl and tert-butyl ethers. organic-chemistry.org |
| Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Catalytic, rapid, and occurs in water. organic-chemistry.orgorganic-chemistry.org |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Dichloromethane | Room Temperature | Mild and inexpensive hydrolytic agent. acs.org |
| Electrochemistry | Acetonitrile/DCM | Neutral, Room Temp. | Avoids acid/base reagents; uses LiClO₄ as electrolyte and oxygen source. rsc.org |
| Benzyltriphenylphosphonium Peroxymonosulfate | Solvent-free | Room Temperature | Solid-state grinding method, fast and avoids solvents. nih.gov |
These advanced methodologies underscore the continuous evolution of synthetic chemistry, providing powerful tools to manipulate complex molecular architectures with increasing precision and efficiency.
Integration of Ethoxyethoxy Units in Advanced Materials Science and Engineering
The ethoxyethoxy group, a type of acetal, is a versatile functional moiety that has garnered significant interest in materials science. Its defining characteristic is the acid-labile acetal linkage, which remains stable under neutral or basic conditions but readily undergoes hydrolysis in mildly acidic environments. This pH-sensitivity is the cornerstone of its application in "smart" or "responsive" materials. In polymer science, ethoxyethoxy units and other acetal derivatives can be incorporated into polymer backbones or as pendant groups. This integration allows for the development of materials with tunable degradation profiles, controlled release capabilities, and the potential for chemical recycling. These properties are highly sought after for applications ranging from biomedical drug delivery to environmentally friendly plastics.
Polymer Synthesis and Functionalization through Acetal Linkages
The incorporation of acetal units, such as the ethoxyethoxy group, into polymer chains is a key strategy for creating functional and degradable materials. nih.govacs.org These linkages can be introduced either into the polymer backbone or as side chains, providing sites for controlled degradation or post-polymerization modification.
Several polymerization techniques are employed to synthesize polymers containing acetal functionalities. A common approach is the atom transfer radical polymerization (ATRP) of monomers that have a protected acetal group, such as 3,3′-diethoxypropyl methacrylate. researchgate.net This method allows for the creation of well-defined polymers with narrow molecular weight distributions. researchgate.net After polymerization, the acetal groups act as masked functionalities. Under mild acidic conditions, these groups can be hydrolyzed to reveal reactive aldehyde groups, which can then be used to conjugate other molecules, such as oligo(ethylene glycol), to the polymer side chains. researchgate.net
Another significant method is the ring-opening copolymerization of lactide with cyclic acetals, like dioxepane or functionalized 1,3-dioxolane derivatives. nih.govfigshare.com This process yields copolyesters where acetal units are interspersed within the polylactide chain. The presence of these acid-sensitive acetal units enhances the degradability of the resulting material compared to standard polylactide. nih.gov Researchers have successfully synthesized new functionalized lactide copolymers with acetal units in a controlled manner, allowing for the regulation of reactive groups within the polyester chain. nih.govfigshare.com
The synthesis of polymers with acetal side chains serves as a powerful platform for creating reactive scaffolds. These scaffolds can be further functionalized for various applications, demonstrating the utility of acetal moieties beyond simply imparting degradability. researchgate.net
Design and Fabrication of Responsive Materials with Acid-Labile Acetal Moieties
The primary advantage of incorporating acetal moieties like the ethoxyethoxy group into materials is their inherent pH-sensitivity. This property is extensively exploited in the design of responsive materials, particularly for biomedical applications such as drug delivery. rsc.orgresearchgate.net The acetal linkage is stable at the physiological pH of 7.4 but cleaves in more acidic environments, such as those found in tumor tissues (pH ~6.5) or within cellular compartments like endosomes and lysosomes (pH ~4.0-6.0). nih.govmdpi.com
This pH-triggered degradation mechanism enables the fabrication of "smart" drug delivery systems that release their therapeutic payload specifically at the target site. nih.govresearchgate.net These systems can take various forms, including micelles, polymersomes, and nanoparticles. researchgate.netrsc.org For example, amphiphilic block copolymers with acid-labile acetal groups in their hydrophobic core can self-assemble into micelles that encapsulate hydrophobic drugs. nih.gov When these micelles reach an acidic environment, the hydrolysis of the acetal groups disrupts the micellar structure, triggering the rapid release of the encapsulated drug. nih.govrsc.org
The rate of hydrolysis, and thus the rate of drug release or material degradation, can be precisely controlled by tuning the chemical structure of the acetal. researchgate.net This tunability allows for the design of materials with degradation rates ranging from hours to days. researchgate.net Research has demonstrated the synthesis of various acetal-based polymers for use in pH-responsive nano-drug delivery systems, highlighting the potential advantages and key challenges of this approach. nih.govresearchgate.net
Beyond drug delivery, the acid-labile nature of acetal linkages is being explored for the development of degradable-on-demand materials. This "recycling-by-design" approach aims to create polymers that remain stable during their service life but can be easily broken down into their constituent monomers or oligomers under specific acidic conditions, facilitating chemical recycling and reducing plastic waste. nih.gov
Table 1: Examples of Acetal-Containing Polymer Systems for Responsive Applications
| Polymer System | Acetal/Linkage Type | Polymerization Method | Stimulus & Response | Application |
|---|---|---|---|---|
| Hyperbranched amphiphilic block copolymer | Acetal-linked divinyl monomers | Deactivation-enhanced atom transfer radical polymerization (DE-ATRP) | Low pH triggers cleavage of acetal groups, leading to micelle disassembly and drug release. rsc.org | pH-responsive drug delivery rsc.org |
| Poly(3,3′-diethoxypropyl methacrylate) (PDEPMA) | Pendent diethyl acetal | Atom transfer radical polymerization (ATRP) | Acid hydrolysis converts acetal side chains to reactive aldehyde groups for conjugation. researchgate.net | Reactive polymer scaffolds researchgate.net |
| Polylactide Copolymers | Cyclic acetal units in backbone | Cationic ring-opening copolymerization | Acidic conditions lead to hydrolysis of acetal units, enhancing the degradation of the polyester chain. nih.govfigshare.com | Degradable biomaterials nih.gov |
| Poly(ethylene glycol)-block-polymethacrylate | Pendent ortho ester side-chains | Atom transfer radical polymerization (ATRP) | Accelerated hydrolysis of ortho ester at mildly acidic pH leads to micelle dissolution and drug release. nih.gov | pH-triggered drug delivery nih.gov |
| Poly(methacrylamide)s | Pendent ortho ester moieties | Free radical polymerization | Hydrolysis under acidic conditions; also exhibits thermoresponsive behavior (LCST). researchgate.net | Dual stimuli-responsive materials researchgate.net |
Emerging Research Avenues and Unresolved Challenges in 1 1 Ethoxyethoxy Pentane Chemistry
Methodological Advancements in Synthesis, Analytical Techniques, and Computational Modeling
Recent progress in synthetic methodologies, analytical instrumentation, and computational power presents a significant opportunity to deepen our understanding of 1-(1-ethoxyethoxy)pentane.
Synthesis: The traditional acid-catalyzed synthesis of acetals is well-established. libretexts.orgorganicchemexplained.com However, modern synthetic chemistry is increasingly focused on efficiency, selectivity, and sustainability. A key challenge lies in the development of highly selective methods for the synthesis of asymmetrical acetals like this compound, particularly in achieving high yields and purity. Emerging research in catalytic asymmetric synthesis, which is crucial for producing specific stereoisomers of chiral molecules, could be applied to create enantiomerically pure forms of this compound. sciencedaily.comfrontiersin.orgnih.gov The development of novel catalysts, including organocatalysts and metal complexes, could offer milder reaction conditions and improved control over the reaction, minimizing by-product formation. frontiersin.org
Analytical Techniques: The characterization of this compound and its reaction products requires sophisticated analytical methods. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used, advanced analytical techniques can provide more detailed structural and quantitative information. mdpi.comitecgoi.in High-resolution mass spectrometry (HRMS) can offer precise mass measurements, aiding in the unambiguous identification of the compound and its metabolites in complex mixtures. mdpi.com Advanced NMR techniques, such as two-dimensional NMR, can provide detailed insights into the molecule's connectivity and spatial arrangement. The development of hyphenated techniques, such as LC-MS-NMR, could be particularly valuable for analyzing complex matrices where this compound might be present. itecgoi.in
Computational Modeling: Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model the reaction mechanisms of its formation and hydrolysis, providing insights into transition states and reaction kinetics. acs.org Such studies can help in optimizing synthetic procedures and understanding the compound's stability under various conditions. Molecular dynamics simulations could be used to study its interactions with other molecules, such as solvents or biological macromolecules, which is crucial for understanding its behavior in complex systems.
| Methodology | Advancement | Potential Application to this compound |
|---|---|---|
| Synthesis | Asymmetric Catalysis | Production of specific enantiomers for applications in chiral materials or as chiral auxiliaries. |
| Analytical Techniques | High-Resolution Mass Spectrometry (HRMS) | Accurate identification and quantification in complex biological and industrial samples. |
| Computational Modeling | Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stability, and guidance for synthetic optimization. |
Deeper Mechanistic Understanding of Formation and Transformation in Underexplored Complex Biological and Industrial Matrices
While the fundamental mechanism of acetal (B89532) formation is understood, the specific pathways of formation and transformation of this compound in complex environments remain largely unexplored. organicchemexplained.commasterorganicchemistry.com This compound has been identified as a metabolite in Saccharomyces cerevisiae (yeast) and has been reported in Vitis vinifera (grapes), suggesting its formation during fermentation and in natural products. nih.govymdb.ca
A significant research challenge is to elucidate the enzymatic and non-enzymatic pathways leading to the formation of this compound in these biological matrices. Understanding the specific enzymes, substrates, and reaction conditions that favor its synthesis in yeast and grapes could have implications for the food and beverage industry, particularly in winemaking, where volatile compounds contribute to the aroma and flavor profile.
Furthermore, the transformation and degradation of this compound in these matrices are also of interest. Investigating its stability during aging and storage, and identifying its potential degradation products, is crucial for quality control. In industrial settings, where it may be used as a flavoring agent, understanding its behavior and potential interactions with other components in food products is essential. nih.gov Research in this area would require advanced analytical techniques to trace the fate of the molecule in these complex systems.
Broader Exploration of Synthetic Utility and Novel Materials Applications
The synthetic utility of this compound beyond its current applications is an area ripe for exploration. Acetals are widely used as protecting groups for aldehydes and ketones in organic synthesis due to their stability in neutral to basic conditions and their ease of removal under acidic conditions. masterorganicchemistry.com The specific steric and electronic properties conferred by the ethoxy and pentoxy groups of this compound could be leveraged for selective protection in complex multi-step syntheses.
Moreover, the potential for this compound to serve as a building block for novel materials is an exciting research avenue. The acetal linkage is known to be sensitive to pH, undergoing hydrolysis under acidic conditions. acs.org This property could be exploited in the design of pH-responsive polymers and nanogels. acs.org By incorporating this compound or similar structures into polymer backbones or as cross-linkers, materials that degrade or release encapsulated substances in response to a specific pH trigger could be developed.
If synthesized in an enantiomerically pure form, chiral derivatives of this compound could also find applications as chiral auxiliaries in asymmetric synthesis. wikipedia.org
| Application Area | Potential Use | Underlying Chemical Property |
|---|---|---|
| Organic Synthesis | Protecting Group | Stability in basic/neutral media and lability in acidic media. |
| Materials Science | pH-Responsive Polymers | Acid-catalyzed hydrolysis of the acetal linkage. |
| Asymmetric Synthesis | Chiral Auxiliary | Introduction of a chiral center through asymmetric synthesis. |
Integration of Multidisciplinary Approaches for Comprehensive Understanding and Innovation
Addressing the unresolved challenges and fully realizing the potential of this compound chemistry requires an integrated, multidisciplinary approach. nih.gov A comprehensive understanding can only be achieved by combining expertise from various fields.
For instance, a synergistic approach involving:
Analytical Chemistry: To develop robust methods for the detection and quantification of this compound in complex samples like wine or industrial food products. biointron.com
Synthetic Organic Chemistry: To devise efficient and selective synthetic routes to the compound and its derivatives, including isotopically labeled standards for analytical studies and chiral variants for materials science.
Biochemistry and Microbiology: To investigate the biosynthetic pathways of this compound in organisms like Saccharomyces cerevisiae.
Computational Chemistry: To model its formation, reactivity, and interactions, thereby guiding experimental work.
Materials Science: To explore its incorporation into novel functional materials with tailored properties.
Such a collaborative effort would not only deepen our fundamental knowledge of this specific acetal but also pave the way for innovative applications across various scientific and industrial sectors. The convergence of these disciplines holds the key to unlocking the full potential of this compound chemistry. nih.gov
Q & A
Q. How can chromatographic methods be optimized to separate this compound from co-eluting compounds in complex samples?
- Methodology : Use comprehensive two-dimensional gas chromatography (GC×GC) with a polar/non-polar column set. Adjust temperature gradients and modulation periods to resolve co-eluting acetals or hydrocarbons. Validate with principal component analysis (PCA) to identify key variables affecting separation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
